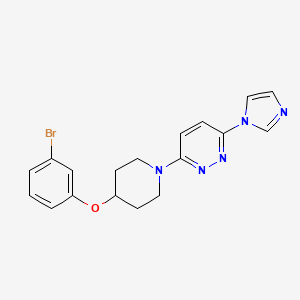
Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a benzyloxy group at the 7-position, an ethyl group at the 3-position, and an ethyl ester at the 5-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at the desired positions.
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The ethyl group at the 3-position can be added via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst.
Esterification: The carboxylate group at the 5-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzyloxy group can enhance its binding affinity to certain proteins, while the indole core can participate in π-π stacking interactions with aromatic amino acids in protein active sites.
Comparación Con Compuestos Similares
Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate can be compared with other indole derivatives such as:
Ethyl 3-ethyl-1H-indole-5-carboxylate: Lacks the benzyloxy group, which may reduce its binding affinity in biological systems.
7-Benzyloxy-1H-indole-5-carboxylate: Lacks the ethyl group at the 3-position, which may affect its chemical reactivity and biological activity.
3-Ethyl-1H-indole-5-carboxylate: Lacks both the benzyloxy group and the ethyl ester, which significantly alters its properties.
The presence of the benzyloxy group and the ethyl ester in this compound makes it unique in terms of its chemical reactivity and potential biological activities.
Propiedades
Número CAS |
918446-45-4 |
|---|---|
Fórmula molecular |
C20H21NO3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
ethyl 3-ethyl-7-phenylmethoxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-3-15-12-21-19-17(15)10-16(20(22)23-4-2)11-18(19)24-13-14-8-6-5-7-9-14/h5-12,21H,3-4,13H2,1-2H3 |
Clave InChI |
ZUGPSWBLXJQZSY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNC2=C1C=C(C=C2OCC3=CC=CC=C3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Phenoxymethyl)phenyl]butanoic acid](/img/structure/B12620828.png)
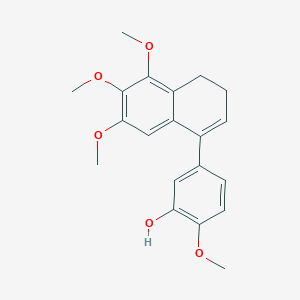
![Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-](/img/structure/B12620843.png)


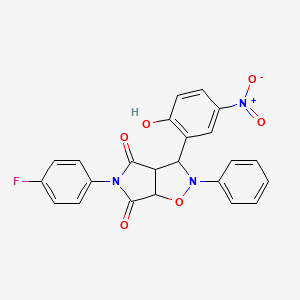
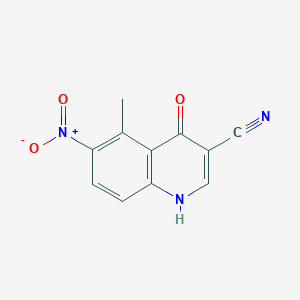
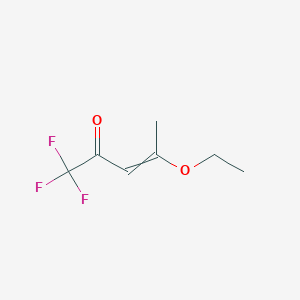

![2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12620895.png)

![5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620907.png)
![5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole](/img/structure/B12620910.png)
